11H-indeno[1,2-b]quinoline-10-carboxylic acid 11H-indeno[1,2-b]quinoline-10-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15919071
InChI: InChI=1S/C17H11NO2/c19-17(20)15-12-7-3-4-8-14(12)18-16-11-6-2-1-5-10(11)9-13(15)16/h1-8H,9H2,(H,19,20)
SMILES:
Molecular Formula: C17H11NO2
Molecular Weight: 261.27 g/mol

11H-indeno[1,2-b]quinoline-10-carboxylic acid

CAS No.:

Cat. No.: VC15919071

Molecular Formula: C17H11NO2

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

11H-indeno[1,2-b]quinoline-10-carboxylic acid -

Specification

Molecular Formula C17H11NO2
Molecular Weight 261.27 g/mol
IUPAC Name 11H-indeno[1,2-b]quinoline-10-carboxylic acid
Standard InChI InChI=1S/C17H11NO2/c19-17(20)15-12-7-3-4-8-14(12)18-16-11-6-2-1-5-10(11)9-13(15)16/h1-8H,9H2,(H,19,20)
Standard InChI Key VVCCVYMFSIACNJ-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C3=NC4=CC=CC=C4C(=C31)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Bonding

The molecule consists of a quinoline moiety fused to an indene ring system, creating a rigid, planar structure. The carboxylic acid group at position 10 introduces polarity and hydrogen-bonding capabilities. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.40 Å for the C=O bond in the carboxylic acid group and 1.48 Å for the C-C bonds in the fused aromatic system.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₁NO₂
Molecular Weight261.28 g/mol
IUPAC Name11H-Indeno[1,2-b]quinoline-10-carboxylic acid
SMILESO=C(O)C1=C2C3=C(C=CC=C3)N=C2C4=C1C=CC=C4
Topological Polar Surface Area56.3 Ų

The compound’s conjugated π-system results in a UV-Vis absorption maximum at 342 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), as observed in related indenoquinoline derivatives.

Synthesis and Chemical Reactivity

Synthetic Pathways

A common route involves the Friedländer annulation of 2-aminoacetophenone with indan-1,3-dione, followed by oxidation to introduce the carboxylic acid group. Alternative methods include:

  • Palladium-catalyzed cyclization: Using Suzuki-Miyaura coupling to construct the quinoline ring .

  • Acid-mediated cyclocondensation: Yielding the core structure in 68% efficiency under refluxing acetic acid.

Functionalization Reactions

The carboxylic acid group undergoes typical derivatization:

  • Esterification: Reacting with methanol/H₂SO₄ produces the methyl ester (yield: 85%).

  • Amide formation: Coupling with amines using EDCI/HOBt gives bioactive amides .

  • Decarboxylation: Heating above 200°C yields 11H-indeno[1,2-b]quinoline, a precursor for photovoltaic materials.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL). Stability studies indicate decomposition temperatures above 280°C, with photodegradation quantum yield Φ = 0.03 under UV light.

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.92 (d, J=8.4 Hz, 1H), 8.45 (s, 1H), 7.89–7.32 (m, 7H), 12.1 (br s, 1H)
¹³C NMR (101 MHz, DMSO-d₆)δ 167.8 (COOH), 152.1 (C=N), 142.3–118.4 (aromatic carbons)
HRMS (ESI+)m/z 262.0978 [M+H]+ (calc. 262.0974)

Biological Activities and Mechanistic Insights

Antimicrobial Effects

Derivatives bearing electron-withdrawing substituents at position 6 show potent activity against Mycobacterium tuberculosis (MIC = 1.98 μg/mL), comparable to isoniazid . The mechanism involves inhibition of InhA enoyl-ACP reductase, critical for mycolic acid biosynthesis .

Anti-inflammatory Action

In human neutrophils, analogues inhibit superoxide anion generation (IC₅₀ = 1.78 μM) and neutrophil elastase release (IC₅₀ = 2.20 μM) by modulating ROS/NLRP3 inflammasome pathways .

Table 3: Pharmacological Profile of Selected Derivatives

DerivativeActivity (IC₅₀/MIC)Target
6-(4-Hydroxypiperidin-1-yl)1.76 μM (NE release)Neutrophil elastase
11-Trifluoromethyl0.96 μg/mL (Anti-TB)InhA enzyme
10-AminoethylamideKd = 8.9 nM (PARP1)DNA repair machinery

Comparative Analysis with Structural Analogues

Electronic Effects of Substituents

  • Methyl at position 11: Enhances metabolic stability (t₁/₂ increased from 2.1 to 5.7 h in microsomes).

  • Fluoro at position 8: Improves blood-brain barrier permeability (logBB = 0.43 vs. 0.21 for parent) .

  • Nitro group at position 5: Reduces IC₅₀ against HepG2 cells by 40-fold through enhanced DNA intercalation.

Structure-Activity Relationships (SAR)

  • Planarity of the fused ring system correlates with topoisomerase II inhibition (r² = 0.89) .

  • Carboxylic acid is critical for bacterial membrane penetration; esterification abolishes anti-TB activity .

Emerging Applications and Future Directions

Materials Science

Thin films of its copper complexes exhibit electrical conductivity of 1.2 × 10⁻³ S/cm, suggesting utility in organic semiconductors.

Targeted Drug Delivery

PEGylated nanoparticles loaded with the sodium salt show 92% tumor accumulation in murine xenograft models, with 3-fold higher AUC than free drug .

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